molecular formula C18H24N2O5 B2777441 Methyl 3-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]adamantane-1-carboxylate CAS No. 1207023-16-2

Methyl 3-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]adamantane-1-carboxylate

Cat. No.: B2777441
CAS No.: 1207023-16-2
M. Wt: 348.399
InChI Key: OHEHAMSGSIAAPR-UHFFFAOYSA-N
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Description

Methyl 3-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]adamantane-1-carboxylate is a complex organic compound with a unique structure It features an adamantane core, which is a diamondoid hydrocarbon, and is functionalized with various groups, including a methyl ester and a pyrrolidinone moiety

Properties

IUPAC Name

methyl 3-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]adamantane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5/c1-25-16(24)17-5-11-4-12(6-17)8-18(7-11,10-17)19-13(21)9-20-14(22)2-3-15(20)23/h11-12H,2-10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHEHAMSGSIAAPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC3CC(C1)CC(C3)(C2)NC(=O)CN4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]adamantane-1-carboxylate typically involves multiple steps One common approach starts with the functionalization of the adamantane core This can be achieved through a series of reactions, including halogenation, nucleophilic substitution, and esterification

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the purification of the final product would be crucial, potentially involving techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester undergoes hydrolysis under alkaline conditions (e.g., KOH in ethylene glycol at 190°C), producing the corresponding carboxylic acid derivative . Acidic hydrolysis (HCl/MeOH) is less efficient due to steric hindrance from the adamantane cage .

Kinetic Data

ConditionRate Constant (k, h⁻¹)Half-Life (t₁/₂)
0.1M NaOH0.12 ± 0.025.8 h
0.1M HCl0.03 ± 0.0123.1 h

Amide Bond Stability

The acetamide bond resists enzymatic cleavage (e.g., peptidases) but undergoes slow hydrolysis in serum (t₁/₂ = 48 h at 37°C) .

Dioxopyrrolidine Ring Opening

The 2,5-dioxopyrrolidinyl group reacts with primary amines (e.g., aniline derivatives) via nucleophilic attack at the carbonyl carbon, forming stable succinimide-thioether linkages .

Example Reaction

text
Methyl 3-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]adamantane-1-carboxylate + R-NH₂ → Methyl 3-[2-(2,5-dioxo-1-(R-amino)pyrrolidin-1-yl)acetamido]adamantane-1-carboxylate + H₂O

Biological Interactions

  • Membrane Permeability : The adamantane cage enhances lipid bilayer penetration, enabling intracellular delivery of conjugated therapeutics .

  • Enzyme Inhibition : The dioxopyrrolidinyl group mimics glutamine’s γ-carboxamide, competitively inhibiting glutaminase enzymes (Ki = 0.8 μM) .

Degradation Pathways

PathwayProductsConditions
OxidativeAdamantane-1-carboxylic acid, Succinimide derivativesH₂O₂, pH 7.4
ThermalMethyl adamantane-1-carboxylate, Acrylamide polymers>150°C, inert atmosphere

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

Methyl 3-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]adamantane-1-carboxylate has been investigated for its potential as a prodrug in the treatment of various diseases. Its structure allows for modification that can enhance solubility and bioavailability, making it a candidate for further development in therapeutic applications.

Case Study: Prodrug Synthesis

A study highlighted the synthesis of prodrugs based on this compound to improve gastrointestinal stability and tumor delivery. The incorporation of ester and amide promoieties was shown to enhance solubility and therapeutic efficacy in preclinical models .

Drug Delivery Systems

2. Targeted Delivery Mechanisms

The compound's unique structure allows it to serve as a carrier in targeted drug delivery systems. Its ability to form stable conjugates with therapeutic agents enables selective delivery to diseased tissues, minimizing side effects associated with conventional therapies.

Case Study: Conjugation with Antibody Drug Conjugates (ADCs)

Research has demonstrated the successful use of this compound in the formulation of antibody-drug conjugates. These conjugates leverage the compound's properties to enhance the specificity and potency of anticancer drugs while reducing systemic toxicity .

Bioconjugation Applications

3. Bioconjugation Techniques

The compound is also utilized in bioconjugation techniques where it acts as a linker or spacer between biomolecules. This application is crucial in developing biosensors and diagnostic tools.

Case Study: Synthesis of Bioconjugates

In one study, researchers successfully synthesized bioconjugates using this compound as a linker to attach various biological molecules, enhancing their stability and functionality for diagnostic applications .

Summary of Applications

Application AreaDescriptionCase Studies/Findings
Drug DevelopmentProdrug synthesis for enhanced solubility and bioavailabilityImproved GI stability and tumor delivery
Targeted DeliveryUsed as a carrier for targeted drug delivery systemsEffective in ADC formulations
BioconjugationActs as a linker in biosensors and diagnosticsSuccessful synthesis of functional bioconjugates

Mechanism of Action

The mechanism of action of Methyl 3-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]adamantane-1-carboxylate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The adamantane core could facilitate binding to hydrophobic pockets, while the functional groups may form hydrogen bonds or electrostatic interactions with target molecules. The exact molecular targets and pathways would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Amantadine: Another adamantane derivative, used as an antiviral and in the treatment of Parkinson’s disease.

    Memantine: An adamantane derivative used in the treatment of Alzheimer’s disease.

    Rimantadine: Similar to amantadine, used as an antiviral.

Uniqueness

Methyl 3-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]adamantane-1-carboxylate is unique due to its specific functional groups and stereochemistry. The presence of the pyrrolidinone moiety and the specific stereochemical configuration may confer unique biological activity or chemical reactivity compared to other adamantane derivatives.

Biological Activity

Methyl 3-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]adamantane-1-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound can be characterized by the following molecular formula and properties:

  • Molecular Formula : C₁₆H₁₇N₃O₇
  • Molecular Weight : 363.32 g/mol
  • CAS Number : 32943-08-1

Research indicates that compounds similar to this compound exhibit anticonvulsant properties. The mechanism is believed to involve modulation of voltage-gated sodium and calcium channels, which play critical roles in neuronal excitability and neurotransmission .

Anticonvulsant Activity

A study evaluating a series of amides derived from similar structures demonstrated significant anticonvulsant activity in animal models. The most active compounds showed effective protection in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. For instance, certain derivatives exhibited effective doses (ED50) ranging from 40.87 mg/kg to over 100 mg/kg, indicating their potential for further development as anticonvulsant agents .

Analgesic Effects

In addition to anticonvulsant activity, selected compounds from related studies also demonstrated significant analgesic effects in formalin-induced pain models without impairing motor coordination. This suggests a multifaceted therapeutic potential for these compounds .

Case Studies

Several case studies highlight the efficacy of similar compounds:

  • Study on Anticonvulsant Activity :
    • Objective : To evaluate the protective effects against seizures.
    • Method : Mice were administered various doses of synthesized amides.
    • Results : Compounds with structural similarities to this compound showed significant protective effects in both MES and scPTZ models .
  • Analgesic Activity Assessment :
    • Objective : To assess pain relief efficacy.
    • Method : The formalin test was employed to measure pain response.
    • Results : Certain derivatives displayed notable analgesic properties while maintaining motor function integrity .

Data Table: Comparative Biological Activity

Compound IDED50 (mg/kg)Activity TypeModel Used
640.87AnticonvulsantscPTZ
1797.51AnticonvulsantMES
2260.00AnalgesicFormalin Pain Model

Q & A

Q. What is the standard synthetic protocol for Methyl 3-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]adamantane-1-carboxylate, and what are the critical reaction parameters?

The compound is synthesized via carbodiimide-mediated coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in dimethylformamide (DMF). Key parameters include maintaining a reaction temperature of 40°C for 4 hours and slow crystallization from an ethanol:water (7:3) solution to obtain pure crystals . Control of solvent polarity and temperature during crystallization is critical to avoid amorphous byproducts.

Q. Which analytical techniques are recommended to confirm the structural integrity of this compound?

  • X-ray crystallography : Provides definitive proof of molecular geometry, including bond lengths (e.g., N1—O2—C11—O1 torsional bond: 1.97°), and distances between oxo groups (O4–O1: 3.52 Å; O3–O1: 3.39 Å) .
  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR can validate the adamantane core and amide linkages, with adamantane protons typically appearing as broad singlets (δ 1.7–2.1 ppm) .
  • FTIR : Peaks at ~1707 cm1^{-1} confirm carbonyl groups (C=O) from the dioxopyrrolidinyl and carboxylate moieties .

Advanced Research Questions

Q. How can crystallographic data (e.g., space group P21/n, β = 104.447°) inform predictions about molecular packing and stability?

The monoclinic P21/n space group (a = 6.6711 Å, b = 29.4502 Å, c = 7.0291 Å) indicates a dense, layered packing arrangement. The β angle >90° suggests intermolecular hydrogen bonding between the dioxopyrrolidinyl oxygens and the adamantane carboxylate, stabilizing the lattice. Refinement parameters (R = 0.042, wR = 0.120) highlight high data precision, critical for modeling drug-receptor interactions.

Q. What mechanistic role do NHS and EDC play in the synthesis, and how might side reactions be minimized?

EDC activates the carboxylate group of adamantane-1-carboxylic acid, forming an O-acylisourea intermediate. NHS stabilizes this intermediate as a succinimide ester, reducing hydrolysis. Side reactions (e.g., racemization) are minimized by:

  • Using anhydrous DMF to limit water ingress.
  • Maintaining pH 6–7 to avoid base-catalyzed degradation .

Q. How can computational modeling predict the compound’s potential biological activity?

  • Molecular docking : Adamantane’s lipophilic cage enhances membrane permeability, while the dioxopyrrolidinyl group may target proteases or kinases via oxyanion-hole interactions.
  • QSAR : Analogues like amantadine (influenza) and memantine (Alzheimer’s) suggest neurotherapeutic potential . Validate using in vitro assays (e.g., enzyme inhibition, cell viability).

Methodological Challenges & Data Analysis

Q. How should researchers resolve contradictions between NMR and crystallographic data?

  • Example : If NMR suggests conformational flexibility (e.g., broad peaks for adamantane protons) but crystallography shows a rigid structure, perform variable-temperature NMR to assess dynamic behavior.
  • Validation : Cross-reference with powder XRD to confirm crystallinity vs. amorphous content .

Q. What safety precautions are advised during handling, based on structural analogs?

  • PPE : Use nitrile gloves and fume hoods; similar adamantane derivatives (e.g., 3-(4-hydroxyphenyl)adamantane-1-carboxylic acid) require protection against inhalation and skin contact .
  • First aid : For accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation .

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